molecular formula C18H19N3O4 B2661937 N-(2-(4-(dimethylamino)phenyl)-2-hydroxyethyl)-5-(furan-2-yl)isoxazole-3-carboxamide CAS No. 1421483-22-8

N-(2-(4-(dimethylamino)phenyl)-2-hydroxyethyl)-5-(furan-2-yl)isoxazole-3-carboxamide

Cat. No.: B2661937
CAS No.: 1421483-22-8
M. Wt: 341.367
InChI Key: HAMQZTVYHPXQRO-UHFFFAOYSA-N
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Description

Chemical Characterization: N-(2-(4-(Dimethylamino)phenyl)-2-hydroxyethyl)-5-(furan-2-yl)isoxazole-3-carboxamide is a synthetic small molecule with the molecular formula C 18 H 19 N 3 O 4 and a molecular weight of 341.4 g/mol . Its structure integrates three pharmacologically significant moieties: an isoxazole core, a furan ring, and a dimethylamino phenyl group connected via a hydroxyethyl carboxamide linker. Research Significance and Potential Applications: The compound's core structure, the isoxazole ring, is a privileged scaffold in medicinal chemistry and drug discovery . Isoxazole derivatives are the subject of extensive research due to a wide spectrum of reported biological activities, including antimicrobial, anticancer, anti-inflammatory, and antiviral properties . Recent scientific advances continue to highlight isoxazoles as attractive candidates for developing therapies for diseases such as cancer, neurodegenerative disorders, and infections . The specific substitution pattern on this molecule suggests potential for diverse investigational applications. Structurally related isoxazole-3-carboxamide compounds have been identified as valuable antitubercular candidates in scientific research, demonstrating high inhibitory activity against Mycobacterium tuberculosis strains . The presence of the furan and dimethylaminophenyl groups may influence the compound's electronic properties, binding affinity, and overall interaction with biological targets, making it a versatile intermediate for hit-to-lead optimization campaigns and structure-activity relationship (SAR) studies. Usage Note: This product is intended for research and laboratory use only. It is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Properties

IUPAC Name

N-[2-[4-(dimethylamino)phenyl]-2-hydroxyethyl]-5-(furan-2-yl)-1,2-oxazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O4/c1-21(2)13-7-5-12(6-8-13)15(22)11-19-18(23)14-10-17(25-20-14)16-4-3-9-24-16/h3-10,15,22H,11H2,1-2H3,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAMQZTVYHPXQRO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)C(CNC(=O)C2=NOC(=C2)C3=CC=CO3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-(4-(dimethylamino)phenyl)-2-hydroxyethyl)-5-(furan-2-yl)isoxazole-3-carboxamide, commonly referred to as compound 1, is a synthetic organic molecule with potential therapeutic applications. Its unique structural features suggest various biological activities, including anti-cancer properties and enzyme inhibition. This article reviews the biological activity of compound 1, supported by relevant data tables and research findings.

Chemical Structure and Properties

The molecular formula of compound 1 is C17H20N3O4C_{17}H_{20}N_{3}O_{4}, with a molecular weight of approximately 341.4 g/mol. The compound features a dimethylamino group, a furan ring, and an isoxazole moiety, which are crucial for its biological activity.

PropertyValue
Molecular FormulaC17H20N3O4
Molecular Weight341.4 g/mol
CAS Number1421483-22-8

The biological activity of compound 1 is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The compound's structure allows it to fit into active sites, potentially inhibiting or activating biological pathways. For instance, studies have shown that it may inhibit cyclooxygenase (COX) enzymes, which are involved in inflammation and cancer progression.

Anticancer Activity

Several studies have investigated the anticancer properties of compound 1 against various cancer cell lines. The following table summarizes the growth inhibition percentages (GI%) observed in different cancer types:

Cell LineGI% (%)Reference
Lung Carcinoma HOP-62100.07
Renal Carcinoma ACHN66.02
Breast Carcinoma52.11
Melanoma69.31

These results indicate that compound 1 exhibits significant growth inhibition across multiple cancer types, suggesting its potential as an anticancer agent.

Enzyme Inhibition

Compound 1 has also been evaluated for its inhibitory effects on specific enzymes. Notably, it has shown substantial inhibitory efficacy against cyclooxygenase enzymes (COX-1 and COX-2), which are implicated in inflammatory processes and cancer:

EnzymeIC50 (µM)Reference
COX-10.09
COX-20.23

These findings demonstrate that compound 1 can effectively inhibit COX enzymes at low concentrations, highlighting its potential therapeutic applications in inflammatory diseases and cancer.

Study on Lung Cancer Cells

In a recent study examining the effects of compound 1 on lung cancer cells (HOP-92), researchers found that treatment resulted in significant cell cycle arrest in the G0–G1 phase, with treated populations increasing to 84.36% compared to control groups. This suggests that compound 1 may induce apoptosis in cancer cells through cell cycle modulation.

Evaluation of Cytotoxic Effects

Another investigation focused on renal carcinoma cell lines (RFX 393), where compound 1 demonstrated moderate cytotoxicity compared to standard treatments. The study reported an IC50 value of 11.70 µM for compound 1, indicating its effectiveness in targeting renal cancer cells.

Comparison with Similar Compounds

Comparison with Structural Analogs

Target Compound vs. N-[4-(Diethylamino)phenyl]-5-methyl-3-(5-methylthiophen-2-yl)isoxazole-4-carboxamide (–2)
Parameter Target Compound N-[4-(Diethylamino)phenyl]-5-methyl-3-(5-methylthiophen-2-yl)isoxazole-4-carboxamide
Core Structure Isoxazole-3-carboxamide Isoxazole-4-carboxamide
Aromatic Substituents 5-(Furan-2-yl); 4-(dimethylamino)phenyl-hydroxyethyl 5-methyl-3-(5-methylthiophen-2-yl); 4-(diethylamino)phenyl
Key Functional Groups Hydroxyethyl, dimethylamino, furan Diethylamino, methylthiophene, methylisoxazole
Synthetic Route Likely involves HBTU/DIPEA-mediated amide coupling (inferred from ) Uses oxime cyclization, ester hydrolysis, and HBTU-mediated coupling

Key Differences :

  • Substituent Effects: The hydroxyethyl group in the target compound may increase solubility but introduce metabolic vulnerability (e.g., oxidation). The diethylamino group in the analog offers greater steric bulk and lipophilicity compared to dimethylamino.
  • Synthetic Accessibility : Both compounds require carboxamide coupling, but the methylthiophene in the analog necessitates specialized oxime intermediates .

Comparison with Furan-Containing Compounds ()

Compounds 6–9 in feature furan rings with dimethylamino-methyl groups and sulphanyl linkages. While these are structurally distinct (e.g., nitroethenediamine backbones), they highlight the role of furan in pharmacokinetics:

  • Metabolic Stability : Furan rings are prone to oxidative metabolism, which may limit the target compound’s half-life compared to thiophene-containing analogs .
  • Basic vs.

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